molecular formula C9H11FN2O B8578109 4-(2-Fluoropyridin-3-yl)morpholine

4-(2-Fluoropyridin-3-yl)morpholine

Cat. No.: B8578109
M. Wt: 182.19 g/mol
InChI Key: ROPURJQYEYKJDZ-UHFFFAOYSA-N
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Description

4-(2-Fluoropyridin-3-yl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a 2-fluoropyridine moiety at the 3-position.

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

4-(2-fluoropyridin-3-yl)morpholine

InChI

InChI=1S/C9H11FN2O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2

InChI Key

ROPURJQYEYKJDZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

Compound Name Core Structure Substituents/Modifications Key Functional Groups
4-(2-Fluoropyridin-3-yl)morpholine Morpholine + pyridine Fluorine at pyridine C2 Fluorine (electron-withdrawing)
VPC-14449 () Morpholine + thiazole + imidazole 4,5-Dibromoimidazole at thiazole C4 Bromine (bulky, lipophilic)
Compound 80 () Morpholine + pyrimidine + pyridine Fluoropyridine at pyrimidine C2 Fluorine, pyridinyl (planar aromatic)
4-(6-Nitro-3-pyridyl)morpholine () Morpholine + pyridine Nitro group at pyridine C6 Nitro (strongly electron-withdrawing)
4-((6-Chloropyridin-3-yl)methyl)morpholine () Morpholine + chloropyridine Chlorine at pyridine C6, methylene linker Chlorine (moderately electronegative)

Key Observations :

  • Fluorine vs.
  • Substituent Position : The 2-fluoropyridine group may enhance dipole interactions in drug-receptor binding compared to nitro groups (), which are more polar but less metabolically stable .

Physical and Chemical Properties

Property 4-(2-Fluoropyridin-3-yl)morpholine 4-(1-Cyclopenten-1-yl)morpholine () VPC-14449 ()
Boiling Point Not reported 105–106°C (12 mmHg) Not reported
Solubility Likely polar (fluorine enhances hydrophilicity) Lipophilic (cyclopentene group) Moderate (bromine increases lipophilicity)
Stability High (C-F bond inertness) Moderate (strained cyclopentene) Moderate (C-Br bond prone to hydrolysis)

Insights : The fluorine atom in 4-(2-Fluoropyridin-3-yl)morpholine likely improves thermal and oxidative stability compared to brominated or aliphatic analogs .

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